tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate
CAS No.: 1342433-96-8
Cat. No.: VC0170869
Molecular Formula: C11H20N2O2
Molecular Weight: 212.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342433-96-8 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.293 |
| IUPAC Name | tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3 |
| Standard InChI Key | HWISGVCRMIUTMA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)NC2CC2 |
Introduction
Chemical Identity and Properties
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate is characterized by specific physicochemical properties that define its behavior in various chemical environments. The compound possesses a distinctive structure that contributes to its reactivity and utility in synthetic applications.
Basic Chemical Information
| Property | Description |
|---|---|
| CAS Number | 1342433-96-8 |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC(NC2CC2)C1 |
| InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3 |
| InChIKey | HWISGVCRMIUTMA-UHFFFAOYSA-N |
The compound incorporates three main structural features: an azetidine ring (a four-membered nitrogen-containing heterocycle), a cyclopropylamino group, and a tert-butyloxycarbonyl (Boc) protecting group . The combination of these structural elements confers specific reactivity patterns that are exploited in organic synthesis.
Structural Characteristics
The molecular structure reveals important functional groups that define the chemical behavior of this compound:
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The azetidine ring provides a constrained cyclic system that influences molecular geometry and reactivity
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The cyclopropylamino substituent at the 3-position of the azetidine ring introduces a secondary amino functionality
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The Boc protecting group on the azetidine nitrogen allows for selective chemical manipulations in multistep syntheses
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The presence of two nitrogen atoms provides potential hydrogen bonding sites
These structural features collectively contribute to the compound's utility as a building block in complex molecular syntheses.
| Supplier | Product Number | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| AK Scientific | Z4104 | Not specified | 250 mg | $251 |
| American Custom Chemicals Corporation | CHM0394043 | 95.00% | 5 mg | $499.93 |
| Matrix Scientific | 126108 | >95% | 1 g | $1,224 |
| Ambeed | A423230 | 98% | 5 g | $591 |
| Chemenu | CM200279 | 95+% | 5 g | $888 |
| Aladdin Scientific | ALA-T628379-1g | ≥97% | 1 g | Not specified |
| AChemBlock | T96403 | 97% | Not specified | Not specified |
This pricing data suggests that the compound is relatively expensive, possibly due to complex synthesis requirements or specialized applications in research contexts .
Applications in Chemical Research
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate serves multiple roles in chemical research, particularly in pharmaceutical development and organic synthesis.
Role as a Building Block
The primary application of this compound is as a heterocyclic building block in organic synthesis:
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The protected azetidine scaffold provides a valuable core structure for medicinal chemistry applications
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The secondary amine functionality (cyclopropylamino group) offers a site for further derivatization
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The Boc protecting group enables selective modifications through established deprotection protocols
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These features collectively facilitate the incorporation of this structural motif into complex molecular architectures
The compound's utility as a building block is evidenced by its commercial availability from multiple specialty chemical suppliers targeting the pharmaceutical research market.
Structural Analogs and Related Compounds
Examination of structurally related compounds provides context for understanding the chemical space occupied by tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate.
Comparative Analysis of Analogs
Several structural analogs have been identified, differing primarily in the substituent at the 3-position of the azetidine ring:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Variation |
|---|---|---|---|---|
| tert-Butyl 3-(propylamino)azetidine-1-carboxylate | 1340363-42-9 | C₁₁H₂₂N₂O₂ | 214.30 | Linear propyl group replaces cyclopropyl |
| tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | 939760-33-5 | C₁₅H₂₂N₂O₂ | 262.35 | Benzyl group replaces cyclopropyl |
| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | C₉H₁₈N₂O₂ | 186.25 | Aminomethyl group replaces cyclopropylamino |
| tert-Butyl 3-(1-(cyclopropylamino)ethyl)azetidine-1-carboxylate | 1420859-70-6 | C₁₃H₂₄N₂O₂ | 240.34 | Additional ethyl group between azetidine and cyclopropylamino |
This comparison demonstrates the versatility of the azetidine scaffold and the variety of N-substitution patterns that have been explored in chemical research .
Structure-Property Relationships
The structural variations among these analogs likely influence their physicochemical properties:
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Lipophilicity varies with the nature of the amine substituent (cyclopropyl vs. propyl vs. benzyl)
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Molecular flexibility differs between cyclic (cyclopropyl) and linear (propyl) substituents
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Steric bulk increases significantly with the benzyl substituent compared to cyclopropyl
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Hydrogen bonding capabilities remain similar across these analogs due to the secondary amine functionality
These structure-property relationships have implications for the compounds' behavior in chemical reactions and potential biological activities.
Analytical Characterization
Analytical data for tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate provides essential information for structural confirmation and purity assessment.
Spectroscopic Properties
While comprehensive spectroscopic data is limited in the available literature, expected spectroscopic characteristics can be inferred from the structure:
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¹H NMR would show distinctive signals for:
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tert-butyl protons (singlet, 9H)
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azetidine ring protons (complex multiplets)
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cyclopropyl protons (characteristic pattern of multiplets)
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N-H proton (broad singlet)
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¹³C NMR would exhibit resonances for:
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carbonyl carbon of the Boc group (~155 ppm)
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quaternary carbon of the tert-butyl group (~80 ppm)
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methyl carbons of the tert-butyl group (~28 ppm)
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azetidine ring carbons (30-60 ppm)
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cyclopropyl carbons (0-10 ppm)
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These spectroscopic features would be valuable for structural confirmation during synthesis and quality control processes.
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